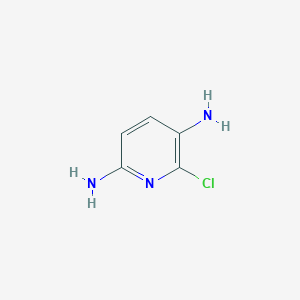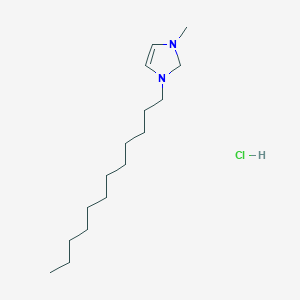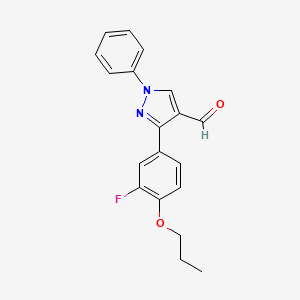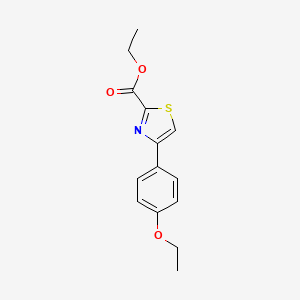
4-(4-Ethoxy-phenyl)-thiazole-2-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Ethoxy-phenyl)-thiazole-2-carboxylic acid ethyl ester is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethoxy-phenyl group attached to the thiazole ring, along with a carboxylic acid ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxy-phenyl)-thiazole-2-carboxylic acid ethyl ester typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone. The reaction is usually carried out in the presence of a base like potassium carbonate in a solvent such as ethanol.
Introduction of the Ethoxy-phenyl Group: The ethoxy-phenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting an ethoxy-phenyl halide with the thiazole intermediate in the presence of a base.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxy-phenyl)-thiazole-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy-phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
4-(4-Ethoxy-phenyl)-thiazole-2-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxy-phenyl)-thiazole-2-carboxylic acid ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxy-phenyl)-thiazole-2-carboxylic acid ethyl ester: Similar structure but with a methoxy group instead of an ethoxy group.
4-(4-Ethoxy-phenyl)-thiazole-2-carboxylic acid methyl ester: Similar structure but with a methyl ester instead of an ethyl ester.
4-(4-Ethoxy-phenyl)-thiazole-2-carboxylic acid: Similar structure but without the ester group.
Uniqueness
4-(4-Ethoxy-phenyl)-thiazole-2-carboxylic acid ethyl ester is unique due to the combination of its ethoxy-phenyl group and the thiazole ring, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C14H15NO3S |
|---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
ethyl 4-(4-ethoxyphenyl)-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C14H15NO3S/c1-3-17-11-7-5-10(6-8-11)12-9-19-13(15-12)14(16)18-4-2/h5-9H,3-4H2,1-2H3 |
InChI Key |
RPSJHEFEYKQXGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dimethoxy-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B14857684.png)
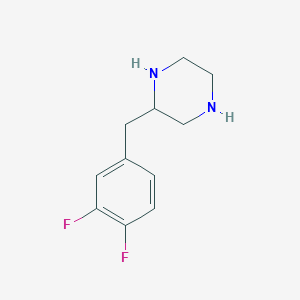
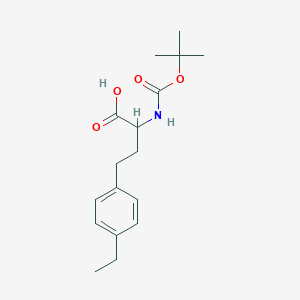
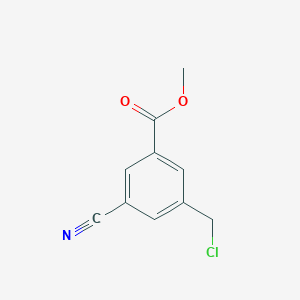
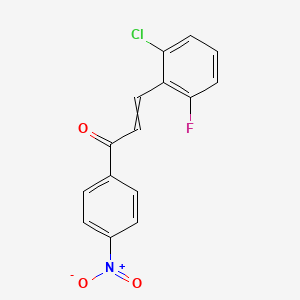
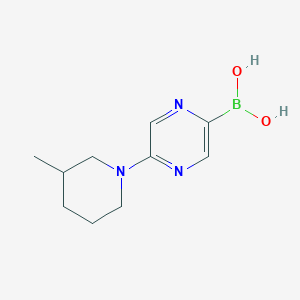
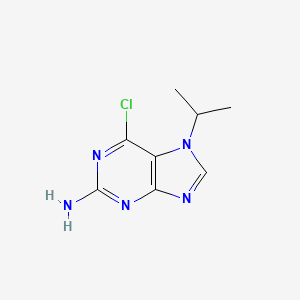
![exo-3-Azabicyclo[3.2.1]octan-8-ol HCl](/img/structure/B14857737.png)
![2-[5-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14857746.png)
![2-cyano-N-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]acetamide](/img/structure/B14857751.png)
